molecular formula C16H23NO2 B2655350 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone CAS No. 339058-63-8

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone

Cat. No.: B2655350
CAS No.: 339058-63-8
M. Wt: 261.365
InChI Key: NDCJDMYHUYGAJK-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone is a substituted acetophenone derivative featuring a piperidinylmethyl group at the 3-position and an ethoxy group at the 4-position of the phenyl ring. This compound is cataloged under CAS number sc-333613 and is commercially available for research purposes . Its molecular formula is C₁₇H₂₃NO₂, with a molecular weight of 273.37 g/mol.

Properties

IUPAC Name

1-[4-ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16-8-7-14(13(2)18)11-15(16)12-17-9-5-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCJDMYHUYGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone can undergo various chemical reactions, including:

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone may exhibit antidepressant and anxiolytic effects. The compound acts as a selective antagonist for certain receptors, potentially modulating neurotransmitter systems involved in mood regulation . This mechanism suggests its utility in developing treatments for anxiety and depression.

Glycine Transporter Inhibition

The compound has been investigated for its role as an inhibitor of the glycine transporter type 2 (GlyT2). GlyT2 inhibitors are known to provide analgesic effects in neuropathic pain models. The inhibition of this transporter can enhance glycine levels in the synaptic cleft, leading to increased inhibitory neurotransmission, which may alleviate pain .

Synthesis of Functional Materials

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone can serve as a building block in the synthesis of functional materials. Its unique chemical structure allows for modifications that can lead to novel materials with specific properties, such as enhanced electrical conductivity or improved thermal stability. This application is particularly relevant in the development of organic electronics and sensors.

Case Studies and Research Findings

StudyFocusFindings
Antidepressant ActivityThe compound demonstrated significant activity as a V1a receptor antagonist, suggesting potential use in treating mood disorders.
Analgesic EffectsInhibition of GlyT2 led to reduced pain responses in animal models, indicating its potential for neuropathic pain management.

Mechanism of Action

The mechanism of action of 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine moiety is known to play a crucial role in its biological activity, potentially affecting neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Compounds containing piperidine or piperazine rings are often explored for their bioactivity due to enhanced solubility and receptor-binding capabilities. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone C₁₇H₂₃NO₂ 273.37 Ethoxy, piperidinylmethyl Limited explicit data; structural similarity suggests potential antifungal activity
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone C₂₅H₂₂ClF₃N₂O 480.90 Trifluoromethylphenyl, pyridine, piperazine Inhibits CYP51 enzyme; anti-Trypanosoma cruzi activity (comparable to posaconazole)
1-(4-aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone C₁₃H₁₉N₃O 233.31 Ethylpiperazine, aminophenyl Precursor for antimicrobial thiazolidinones (e.g., 3a-h with antifungal activity)
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₆FNO 221.27 Fluorophenyl, piperidine Research use (safety data available; no explicit activity reported)

Key Observations :

  • UDO () demonstrates the importance of trifluoromethyl and pyridine groups in enhancing antiparasitic activity. The piperazine ring contributes to enzyme inhibition.
  • The ethylpiperazine derivative in highlights how secondary modifications (e.g., thioglycolic acid cyclization) can improve antifungal efficacy.

Analogues with Varied Aromatic Substituents

Modifications to the phenyl ring significantly alter bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (4b) C₁₄H₁₉NO₂ 233.31 Hydroxyl, pyrrolidinylmethyl EIMS fragmentation pattern studied; no explicit bioactivity reported
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa) C₁₇H₁₆N₂O₃ 296.32 Hydroxy-methoxybenzylideneamino Antifungal (ED₅₀ = 8 μg/ml against Fusarium oxysporum)
1-[4-ethoxy-3-[3-(2~{H}-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]ethanone C₁₇H₁₆N₄O₂ 308.33 Ethoxy, tetrazolylphenyl No explicit activity data; tetrazole may enhance metabolic stability

Key Observations :

  • VIa () demonstrates that hydroxy-methoxybenzylideneamino groups enhance antifungal potency, outperforming standard fungicides like Bavistin.
  • The tetrazole -containing analogue () introduces a heterocyclic group that could improve metabolic resistance compared to the target compound’s piperidine .

Pharmacokinetic and Physicochemical Comparisons

  • Metabolic Stability : Piperidine rings (as in the target compound) are prone to oxidation, whereas tetrazole or trifluoromethyl groups (e.g., UDO) may slow metabolism .
  • Solubility : Polar substituents (e.g., hydroxyl in 4b) improve aqueous solubility but may reduce membrane permeability .

Biological Activity

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone, with a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

The compound is categorized under piperidine derivatives, which have shown various biological activities. Its synthesis typically involves multi-step reactions that include the formation of piperidine rings and subsequent modifications to achieve the desired ethoxy and phenyl groups. The specific synthetic routes may vary, but recent advances have highlighted the efficacy of microwave-assisted synthesis for improving yields and reducing reaction times .

Anticancer Activity

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone has demonstrated promising anticancer properties. In vitro studies have indicated that it induces apoptosis in cancer cell lines, specifically FaDu hypopharyngeal tumor cells. The compound was found to exhibit cytotoxicity comparable to that of established chemotherapeutic agents such as bleomycin, suggesting its potential as an anticancer therapeutic .

Antimicrobial Activity

Piperidine derivatives have been noted for their antimicrobial properties. While direct studies on 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone are sparse, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain piperidine derivatives achieved minimum inhibitory concentrations (MICs) as low as 2–4 μg/mL against resistant strains of Mycobacterium tuberculosis, indicating a potential pathway for further exploration in antimicrobial applications .

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on a series of piperidine derivatives, including 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone, involved testing their effects on various cancer cell lines. The results indicated that compounds with similar structural motifs significantly inhibited cell proliferation and induced apoptosis through activation of caspase pathways .

Case Study 2: Antiviral Screening

In another investigation focusing on the antiviral properties of piperidine derivatives, compounds were screened against several viral strains. Results showed that modifications in the piperidine structure could enhance antiviral activity, suggesting that 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone may warrant further research in this area .

Data Summary

Activity Type Tested Compound Effectiveness Reference
Anticancer1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanoneInduces apoptosis in FaDu cells
AntiviralPiperidine DerivativesModerate protection against HIV
AntimicrobialPiperidine DerivativesMIC 2–4 μg/mL against M. tuberculosis

Q & A

Q. Methodological Considerations :

  • Yield Optimization : Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating the pure product.

What spectroscopic and computational methods are used to characterize this compound’s structure?

Basic Research Question
Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine ring integration (e.g., δ ~2.5–3.5 ppm for piperidinyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 276.1834 for C₁₇H₂₄NO₂).
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the ethoxy and piperidinylmethyl groups .

Q. Advanced Validation :

  • DFT Calculations : Compare experimental NMR shifts with theoretical values (e.g., using Gaussian or ORCA software) to validate electronic environments .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Key Precautions :

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (UN1224 classification as a ketone derivative) .
  • Waste Disposal : Segregate organic waste and use licensed disposal services for halogenated byproducts .

Q. Advanced Mitigation :

  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

How can researchers design experiments to evaluate its pharmacological activity and selectivity?

Advanced Research Question
Methodology :

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence-based assays (IC₅₀ determination).
    • Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to assess viability .
  • Target Identification :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like nuclear receptors (e.g., RORγ) .
    • Selectivity Profiling : Compare activity across receptor panels (e.g., >200-fold selectivity over unrelated nuclear receptors) .

How can contradictions in spectroscopic or biological data be resolved?

Advanced Research Question
Troubleshooting Strategies :

  • Data Reproducibility : Repeat experiments under controlled conditions (e.g., humidity, solvent purity).
  • Alternative Techniques :
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions .
    • Isothermal Titration Calorimetry (ITC) : Validate binding interactions if fluorescence assays yield ambiguous results.
  • Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem, NIST Chemistry WebBook) .

What computational tools predict ADMET properties, and how reliable are they for this compound?

Advanced Research Question
In Silico Workflow :

ADMET Prediction :

  • SwissADME : Assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) .
  • ProTox-II : Predict toxicity endpoints (e.g., hepatotoxicity risk).

Molecular Dynamics (MD) : Simulate membrane permeability (e.g., using GROMACS) to estimate bioavailability.

Q. Validation :

  • Compare predictions with in vitro data (e.g., Caco-2 cell permeability assays) to refine models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.